molecular formula C16H19N3O3S2 B2442863 4-((4-methylpiperidin-1-yl)sulfonyl)-N-(thiazol-2-yl)benzamide CAS No. 577753-24-3

4-((4-methylpiperidin-1-yl)sulfonyl)-N-(thiazol-2-yl)benzamide

Cat. No. B2442863
CAS RN: 577753-24-3
M. Wt: 365.47
InChI Key: OUSVRSFYENEPJT-UHFFFAOYSA-N
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Description

4-((4-methylpiperidin-1-yl)sulfonyl)-N-(thiazol-2-yl)benzamide, also known as MTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis of Pro-apoptotic Indapamide Derivatives as Anticancer Agents

Derivatives of indapamide, which share structural similarities with the compound , have been synthesized for their pro-apoptotic activities against cancer cell lines. Specifically, a derivative demonstrated significant growth inhibition on melanoma cell lines, indicating potential anticancer properties. Furthermore, it inhibited several human carbonic anhydrase isoforms, suggesting a mechanism of action that could be explored for therapeutic applications (Ö. Yılmaz et al., 2015).

Microwave Assisted Synthesis and Investigation of Inhibition Effects on Carbonic Anhydrase Isoforms

Another study focused on the synthesis of novel acridine-acetazolamide conjugates, investigating their effects as inhibitors of carbonic anhydrases, which are relevant to conditions such as glaucoma, epilepsy, and certain cancers. The findings highlight the importance of these compounds in developing treatments targeting specific enzyme isoforms (Ramazan Ulus et al., 2016).

Exploring Structural Features for Inhibition of Carbonic Anhydrases

Further research into the structural features of related compounds aimed at inhibiting human carbonic anhydrase isoforms suggests a tailored approach to enhance therapeutic efficacy. This work emphasizes the role of electronic and steric features in determining biological activity, potentially guiding the design of more effective inhibitors (S. Distinto et al., 2019).

Synthesis and Cytotoxic Evaluation of Substituted Sulfonamide Schiff Bases

Sulfonamide Schiff bases, structurally related to the compound , were synthesized and evaluated for their cytotoxic activities against cancer cell lines. This research illustrates the potential of these compounds as chemotherapeutic agents, further supporting their relevance in scientific research aimed at cancer treatment (V. Govindaraj et al., 2021).

Co(II) Complexes and Anticancer Activity

The synthesis of Co(II) complexes with related compounds and their fluorescence properties and anticancer activities were investigated. This study provides insights into the use of metal complexes to enhance the therapeutic properties of sulfonamide compounds, offering a novel approach to drug design and development (Gomathi Vellaiswamy & S. Ramaswamy, 2017).

properties

IUPAC Name

4-(4-methylpiperidin-1-yl)sulfonyl-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S2/c1-12-6-9-19(10-7-12)24(21,22)14-4-2-13(3-5-14)15(20)18-16-17-8-11-23-16/h2-5,8,11-12H,6-7,9-10H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUSVRSFYENEPJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-methylpiperidin-1-yl)sulfonyl)-N-(thiazol-2-yl)benzamide

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